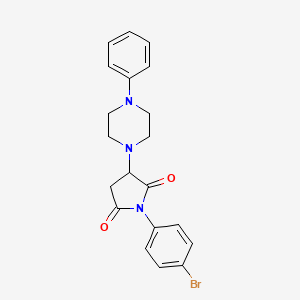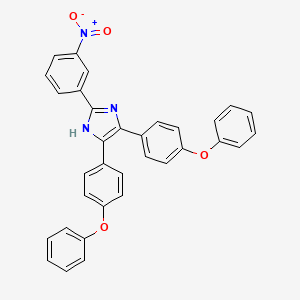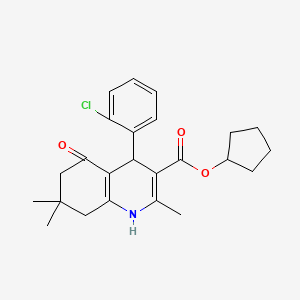
N,N-diethyl-6-(1-naphthyloxy)-1-hexanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-6-(1-naphthyloxy)-1-hexanamine hydrochloride, also known as DHED, is a selective norepinephrine transporter (NET) inhibitor. This compound has been studied for its potential use in treating attention-deficit hyperactivity disorder (ADHD) and other neurological disorders.
Mecanismo De Acción
N,N-diethyl-6-(1-naphthyloxy)-1-hexanamine hydrochloride works by selectively inhibiting the reuptake of norepinephrine, which is a neurotransmitter that plays a role in regulating attention, mood, and arousal. By inhibiting the reuptake of norepinephrine, N,N-diethyl-6-(1-naphthyloxy)-1-hexanamine hydrochloride increases the levels of norepinephrine in the synapse, leading to increased neurotransmission and improved cognitive function.
Biochemical and Physiological Effects:
N,N-diethyl-6-(1-naphthyloxy)-1-hexanamine hydrochloride has been shown to increase norepinephrine levels in the prefrontal cortex, which is important for cognitive function and attention. In addition, N,N-diethyl-6-(1-naphthyloxy)-1-hexanamine hydrochloride has been shown to increase dopamine levels in the striatum, which is important for motivation and reward. N,N-diethyl-6-(1-naphthyloxy)-1-hexanamine hydrochloride has also been shown to increase heart rate and blood pressure, which are common physiological effects of norepinephrine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N,N-diethyl-6-(1-naphthyloxy)-1-hexanamine hydrochloride is that it is a selective NET inhibitor, which means that it does not affect other neurotransmitters such as dopamine and serotonin. This makes it a useful tool for studying the role of norepinephrine in various neurological disorders. However, one limitation of N,N-diethyl-6-(1-naphthyloxy)-1-hexanamine hydrochloride is that it has a short half-life, which means that it is quickly metabolized and eliminated from the body. This can make it difficult to maintain consistent levels of N,N-diethyl-6-(1-naphthyloxy)-1-hexanamine hydrochloride in the body during experiments.
Direcciones Futuras
There are several future directions for research on N,N-diethyl-6-(1-naphthyloxy)-1-hexanamine hydrochloride. One area of interest is its potential use in treating depression and anxiety. Another area of interest is its potential use in enhancing cognitive function in healthy individuals. Additionally, there is interest in developing longer-lasting formulations of N,N-diethyl-6-(1-naphthyloxy)-1-hexanamine hydrochloride that can be used in clinical settings. Finally, there is interest in studying the long-term effects of N,N-diethyl-6-(1-naphthyloxy)-1-hexanamine hydrochloride on neurotransmitter systems and behavior.
Métodos De Síntesis
N,N-diethyl-6-(1-naphthyloxy)-1-hexanamine hydrochloride can be synthesized through a multi-step process that involves the reaction of 1-naphthol with 1-bromo-6-chlorohexane, followed by the reaction with diethylamine. The resulting product is then purified through crystallization and recrystallization to obtain N,N-diethyl-6-(1-naphthyloxy)-1-hexanamine hydrochloride hydrochloride.
Aplicaciones Científicas De Investigación
N,N-diethyl-6-(1-naphthyloxy)-1-hexanamine hydrochloride has been studied for its potential use in treating ADHD and other neurological disorders. It has been shown to increase norepinephrine levels in the prefrontal cortex, which is important for cognitive function and attention. In addition, N,N-diethyl-6-(1-naphthyloxy)-1-hexanamine hydrochloride has been studied for its potential use in treating depression, anxiety, and other mood disorders.
Propiedades
IUPAC Name |
N,N-diethyl-6-naphthalen-1-yloxyhexan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO.ClH/c1-3-21(4-2)16-9-5-6-10-17-22-20-15-11-13-18-12-7-8-14-19(18)20;/h7-8,11-15H,3-6,9-10,16-17H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADNSIRKRBYOFAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCCCOC1=CC=CC2=CC=CC=C21.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-6-naphthalen-1-yloxyhexan-1-amine;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-({[(4-fluorophenyl)imino][(2-phenylethyl)amino]methyl}thio)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B5062548.png)
![8-chloro-7-[(2-chloro-2-propen-1-yl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5062552.png)
![4,4,4-trifluoro-N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]butanamide](/img/structure/B5062556.png)
![1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperidine](/img/structure/B5062558.png)
![3-(2-chlorophenyl)-5-methyl-N-[2-(4-morpholinyl)ethyl]-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5062569.png)
![5-{4-[(4-fluorobenzyl)oxy]benzylidene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5062582.png)
![3-amino-N-1,3-benzodioxol-5-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5062586.png)

![diethyl 5-{[2-(4-methoxyphenoxy)propanoyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5062603.png)
![3-(allylthio)-6-[5-(4-fluorophenyl)-2-furyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5062609.png)

![4-[(1,3-benzothiazol-2-ylthio)methyl]-5-methyl-1,3-dioxol-2-one](/img/structure/B5062630.png)
![N~1~-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N~1~-methyl-1,1-cyclopropanedicarboxamide](/img/structure/B5062634.png)
